[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea
Description
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Properties
IUPAC Name |
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-2-3-6-17-11(18)9-5-4-8(15-16-13(14)20)7-10(9)12(17)19/h9-10H,2-7H2,1H3,(H3,14,16,20)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKKASEEQTQKD-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=NNC(=S)N)CC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C2CC/C(=N/NC(=S)N)/CC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea typically involves the reaction of an isothiocyanate with an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, elastomers, and other industrial products.
Mechanism of Action
The mechanism of action of [(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea can be compared with other thiourea derivatives, such as:
Thiourea: The parent compound with a simpler structure and similar biological activities.
Isothiourea: A tautomeric form of thiourea with distinct chemical properties.
Chiral thioureas: These compounds have chiral centers and are used in asymmetric synthesis and organocatalysis. The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties.
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